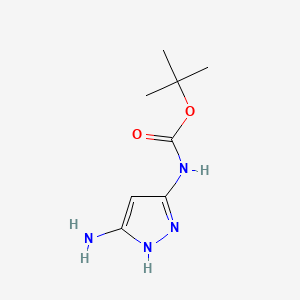

Tert-butyl (3-amino-1H-pyrazol-5-YL)carbamate

概要

説明

“Tert-butyl (3-amino-1H-pyrazol-5-YL)carbamate” is a compound that belongs to the class of organic compounds known as 5-amino-pyrazoles . These compounds are potent reagents in organic and medicinal synthesis, and they have proven to be fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .

Synthesis Analysis

5-amino-pyrazoles are versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They are used in the construction of diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds . The synthesis of “Tert-butyl (3-amino-1H-pyrazol-5-YL)carbamate” involves various approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis

The molecular structure of “Tert-butyl (3-amino-1H-pyrazol-5-YL)carbamate” is complex, featuring a pyrazole ring fused to a carbamate group. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the carbamate group consists of a carbonyl group (C=O) and an amine group (NH2) linked to an oxygen atom .Chemical Reactions Analysis

The chemical reactions involving “Tert-butyl (3-amino-1H-pyrazol-5-YL)carbamate” are diverse and depend on the specific conditions and reactants used. For instance, 5-amino-pyrazoles can undergo acylation, a process where an acyl group is introduced into a molecule .科学的研究の応用

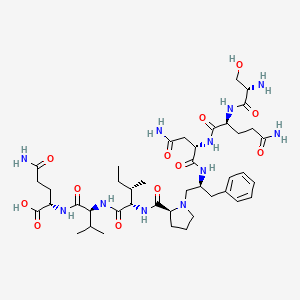

Synthesis and Intermediates

- Tert-butyl derivatives, such as tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, are pivotal in the synthesis of target mTOR targeted PROTAC molecule PRO1. The palladium-catalyzed Suzuki reaction is crucial in this process, leading to high yields (Zhang et al., 2022).

Antibacterial Activity

- Novel derivatives of tert-butyl (3-amino-1H-pyrazol-5-yl)carbamate have shown promising antibacterial activity. These compounds were synthesized and characterized by various analytical and spectroscopic techniques, demonstrating their potential in combating bacterial infections (Prasad, 2021).

Chemical Reactivity

- The reactivity of tert-butyl N-ethynyl-N-phenylcarbamate in 1,3-dipolar cycloaddition with C-carboxymethyl-N-phenylnitrilimine has been investigated, leading to the discovery of new cycloadducts with potential applications in chemical synthesis (González et al., 2013).

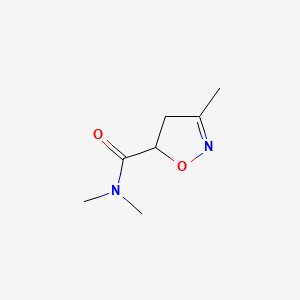

Synthesis of Carboxamides

- Research has led to the development of efficient routes for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides. This advancement allows for more versatile synthesis methods than previously available (Bobko et al., 2012).

将来の方向性

The future research directions for “Tert-butyl (3-amino-1H-pyrazol-5-YL)carbamate” could focus on the synthesis of novel derivatives with improved solubility, reduced toxicity, and enhanced biological activities. Additionally, further studies could explore its potential applications in the field of pharmaceutics and medicinal chemistry .

特性

IUPAC Name |

tert-butyl N-(5-amino-1H-pyrazol-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)10-6-4-5(9)11-12-6/h4H,1-3H3,(H4,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSIFSGQDRRKHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NNC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3-amino-1H-pyrazol-5-YL)carbamate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,2]Oxazolo[3,4-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B568518.png)

![4-Methylbicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B568522.png)